N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can provide information about the functional groups present in the compound, which can give insights into its potential properties and reactivity .
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, their conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and potential uses .Physical and Chemical Properties Analysis
This could include studying the compound’s melting point, boiling point, solubility, stability, etc. These properties can provide information about how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Characterization
- Research has demonstrated the synthesis of related compounds like 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under microwave irradiation, highlighting the potential for efficient and environmentally friendly synthesis methods (Raval, Naik, & Desai, 2012).
- Novel heterocyclic systems involving similar chemical structures have been synthesized through intramolecular amidation reactions, indicating the versatility of these compounds in creating diverse molecular structures (Kolavi, Hegde, & Khazi, 2006).
Antimicrobial Activity
- Some compounds closely related to the target molecule have shown significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Raval, Naik, & Desai, 2012).
Molecular Studies and Applications
- Density Functional Theory calculations on related coumarins provide insights into the molecular orbitals and atomic contributions, useful for understanding the chemical behavior and potential applications of similar compounds (Al-Amiery et al., 2016).
Chemosensor Development
- Derivatives of related structures have been utilized as chemosensors for cyanide anions, demonstrating the compound's potential in environmental monitoring and safety applications (Wang et al., 2015).
Quantum Chemical Studies
- Quantum chemical studies on new coumarins, which share structural similarities, can offer insights into the properties and applications of the target compound in fields like nonlinear optical materials (Al-Amiery et al., 2016).
Biological Evaluation
- Some novel coumarin derivatives containing the thiazolidin-4-one ring have been evaluated for their antibacterial activity, suggesting a potential for the target compound in medical applications (Ramaganesh, Bodke, & Venkatesh, 2010).
Antioxidant Activity
- The antioxidant activity of new coumarin derivatives has been studied, providing a perspective on the potential antioxidant properties of the target compound (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
This could involve predicting potential future research directions. For example, if the compound has shown promising activity in preliminary studies, future research could involve optimizing its synthesis, studying its mechanism of action in more detail, or testing it in more complex biological systems .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-4-11-26-18-10-9-16(13-20(18)30-14-24(2,3)23(26)29)25-21(27)17-12-15-7-5-6-8-19(15)31-22(17)28/h4-10,12-13H,1,11,14H2,2-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFASNQOKKNMAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1=O)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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